molecular formula C18H28N4O5S B2771316 N1-(3-(dimethylamino)propyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874805-88-6

N1-(3-(dimethylamino)propyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2771316
CAS No.: 874805-88-6
M. Wt: 412.51
InChI Key: LBYKZKHBISLZPK-UHFFFAOYSA-N
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Description

N1-(3-(dimethylamino)propyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a complex structure with multiple functional groups, including an oxalamide core, a dimethylamino group, and a tosylated oxazolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(dimethylamino)propyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the dimethylamino group: This step may involve the alkylation of a primary amine with dimethylamine.

    Formation of the tosylated oxazolidine moiety: This can be synthesized by reacting an oxazolidine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(dimethylamino)propyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxides.

    Reduction: The oxalamide core can be reduced to form corresponding amines.

    Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Amines derived from the reduction of the oxalamide core.

    Substitution: Compounds with new functional groups replacing the tosyl group.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(3-(dimethylamino)propyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can be used as an intermediate for the synthesis of more complex molecules.

Biology

This compound may be explored for its potential biological activity, including its use as a ligand in biochemical assays or as a building block for drug development.

Medicine

Industry

In materials science, this compound could be used in the synthesis of polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-(dimethylamino)propyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide would depend on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-(dimethylamino)propyl)-N2-(methyl)oxalamide: Lacks the tosylated oxazolidine moiety.

    N1-(3-(dimethylamino)propyl)-N2-((3-hydroxyoxazolidin-2-yl)methyl)oxalamide: Contains a hydroxyl group instead of a tosyl group.

Uniqueness

N1-(3-(dimethylamino)propyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is unique due to the presence of the tosylated oxazolidine moiety, which can impart specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O5S/c1-14-5-7-15(8-6-14)28(25,26)22-11-12-27-16(22)13-20-18(24)17(23)19-9-4-10-21(2)3/h5-8,16H,4,9-13H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYKZKHBISLZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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